molecular formula C8H18N2O2S B14009474 n,n,2-Trimethylpiperidine-1-sulfonamide CAS No. 5433-58-9

n,n,2-Trimethylpiperidine-1-sulfonamide

Cat. No.: B14009474
CAS No.: 5433-58-9
M. Wt: 206.31 g/mol
InChI Key: BUIGCJUQWXYDGA-UHFFFAOYSA-N
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Description

N,N,2-Trimethylpiperidine-1-sulfonamide: is an organosulfur compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide functional group, which consists of a sulfonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethylpiperidine-1-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One common method is the oxidative coupling of thiols and amines, which allows for the formation of sulfonamides in a single step. This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using readily available low-cost commodity chemicals. The process typically includes the oxidative chlorination of thiols to sulfonyl chlorides, followed by their reaction with amines .

Chemical Reactions Analysis

Types of Reactions: N,N,2-Trimethylpiperidine-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N,2-Trimethylpiperidine-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N,2-Trimethylpiperidine-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folate synthesis .

Comparison with Similar Compounds

Uniqueness: N,N,2-Trimethylpiperidine-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

5433-58-9

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

N,N,2-trimethylpiperidine-1-sulfonamide

InChI

InChI=1S/C8H18N2O2S/c1-8-6-4-5-7-10(8)13(11,12)9(2)3/h8H,4-7H2,1-3H3

InChI Key

BUIGCJUQWXYDGA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)N(C)C

Origin of Product

United States

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